Unveiling the Chemical Versatility of Azide-PEG5-Tos: A Technical Guide
Unveiling the Chemical Versatility of Azide-PEG5-Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azide-PEG5-Tos is a heterobifunctional crosslinking reagent that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tosyl leaving group, provides a versatile platform for the covalent attachment and modification of a wide array of molecules. This in-depth technical guide elucidates the core chemical properties of Azide-PEG5-Tos, presents detailed experimental protocols for its key reactions, and visualizes its utility in complex bioconjugation workflows.
Core Chemical Properties
Azide-PEG5-Tos is a well-defined molecule with the chemical formula C17H27N3O7S and a molecular weight of approximately 417.48 g/mol .[1] The structure consists of a short, hydrophilic five-unit polyethylene glycol (PEG) chain, which enhances solubility in aqueous media.[1] One terminus of the PEG chain is functionalized with an azide group (-N3), while the other is capped with a tosylate group (-OTs). The physical state of Azide-PEG5-Tos can vary, with some suppliers describing it as a solid powder and others as a liquid at room temperature. For optimal stability, it is recommended to store the compound at -20°C.[2]
Quantitative Data Summary
While specific experimental values for pKa, melting point, and boiling point are not consistently reported across publicly available sources, the following table summarizes the key chemical identifiers for Azide-PEG5-Tos.
| Property | Value |
| Chemical Formula | C17H27N3O7S |
| Molecular Weight | 417.48 g/mol [1] |
| CAS Number | 236754-49-7[1] |
| IUPAC Name | 14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate[1] |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO and aqueous media[1] |
| Storage | Recommended at -20°C[2] |
Reactivity and Functional Roles
The chemical utility of Azide-PEG5-Tos is dictated by its two distinct functional groups: the azide and the tosylate. This dual reactivity allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular architectures, most notably Antibody-Drug Conjugates (ADCs).[3]
The Azide Group: A Gateway to "Click Chemistry"
The terminal azide group is a key participant in so-called "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group of Azide-PEG5-Tos can readily undergo:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring upon reaction with a terminal alkyne in the presence of a copper(I) catalyst.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide, forming a triazole linkage. This method is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.
The Tosyl Group: A Precursor for Nucleophilic Substitution
The tosylate group is an excellent leaving group, making the other end of the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functionalities by reacting Azide-PEG5-Tos with nucleophiles such as amines, thiols, and alcohols. The hydrophilic PEG spacer not only enhances solubility but also provides flexibility to the resulting conjugate.
Below is a diagram illustrating the primary reaction pathways of Azide-PEG5-Tos.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Azide-PEG5-Tos. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating Azide-PEG5-Tos to an alkyne-containing molecule.
Materials:
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Azide-PEG5-Tos
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
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Phosphate-buffered saline (PBS) or other appropriate buffer
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DMSO or DMF (if needed for solubility)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of Azide-PEG5-Tos in DMSO or the reaction buffer.
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Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
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Prepare a 50 mM stock solution of CuSO4 in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
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Prepare a 50 mM stock solution of THPTA in water.
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Reaction Setup:
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In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
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Add Azide-PEG5-Tos to the reaction mixture (typically 1.5-2 equivalents relative to the alkyne).
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Add the THPTA ligand to the reaction mixture (final concentration of ~5 times the copper concentration).
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Add the CuSO4 solution to the reaction mixture (final concentration of ~1 mM).
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of ~5 mM).
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Reaction Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS or HPLC.
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Purification:
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Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted reagents and byproducts.
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Characterization:
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Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry (MS) and NMR spectroscopy.
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general method for the copper-free conjugation of Azide-PEG5-Tos to a molecule containing a strained alkyne (e.g., DBCO).
Materials:
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Azide-PEG5-Tos
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Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)
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Reaction buffer (e.g., PBS, pH 7.4)
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DMSO or DMF (if needed for solubility)
Procedure:
-
Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of Azide-PEG5-Tos in DMSO or the reaction buffer.
-
Prepare a stock solution of the strained alkyne-containing molecule in a compatible solvent.
-
-
Reaction Setup:
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In a microcentrifuge tube, add the strained alkyne-containing molecule to the desired final concentration in the reaction buffer.
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Add the Azide-PEG5-Tos stock solution to the reaction mixture. A molar excess of 1.5 to 5-fold of the azide is often used to ensure complete reaction.
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-
Reaction Incubation:
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Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C, with gentle agitation. Reaction times will vary depending on the specific strained alkyne used. Monitor the reaction by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS).
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-
Purification:
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Purify the conjugate using a method suitable for the biomolecule of interest, such as SEC or affinity chromatography, to remove excess Azide-PEG5-Tos.
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Characterization:
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Analyze the final product by methods such as MS to confirm conjugation and determine the degree of labeling.
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Protocol 3: Nucleophilic Substitution with an Amine
This protocol provides a representative example of a nucleophilic substitution reaction where the tosyl group of Azide-PEG5-Tos is displaced by a primary amine.
Materials:
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Azide-PEG5-Tos
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Amine-containing molecule (R-NH2)
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Aprotic polar solvent (e.g., DMF or DMSO)
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Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
Procedure:
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Reaction Setup:
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Dissolve Azide-PEG5-Tos in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the amine-containing molecule to the solution (typically 1.1-1.5 equivalents).
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Add the non-nucleophilic base to the reaction mixture (typically 2-3 equivalents) to act as a proton scavenger.
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-
Reaction Incubation:
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
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Work-up and Purification:
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Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
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Characterization:
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Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm the structure of the resulting amine-PEG5-azide.
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Application in Antibody-Drug Conjugate (ADC) Synthesis
A prominent application of Azide-PEG5-Tos is in the construction of Antibody-Drug Conjugates (ADCs). In a typical workflow, the tosyl group is first reacted with a functional group on the cytotoxic drug, and the resulting azide-functionalized drug-linker construct is then "clicked" onto an alkyne-modified antibody.
The following diagram illustrates a generalized workflow for the synthesis of an ADC using Azide-PEG5-Tos.
